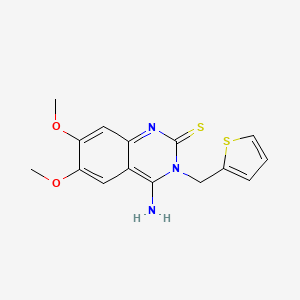

4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is a member of the quinazoline family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

- Quinazoline Derivatives Synthesis : This compound is part of a larger family of quinazolines, which have been synthesized and studied for various applications. For instance, Phillips and Castle (1980) described the synthesis of diverse 12,13-dihydro-11bH-quino[1,2-c]quinazolines, showcasing the versatility of these compounds (Phillips & Castle, 1980).

- Cardiotonic Activity : Nomoto et al. (1990) synthesized a series of quinazolinyl-piperidinyl-substituted imidazolidinone and imidazolidinethione derivatives, exploring their cardiotonic activity in dogs, highlighting the potential of these compounds in cardiac research (Nomoto et al., 1990).

Potential Medical Applications

- Cancer Research : A study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinazolinethiones, demonstrated potent cytotoxic activities against various cancer cell lines (Deady et al., 2003).

- Cholinesterase Inhibition : Decker (2006) reported on homobivalent quinazolinimines as inhibitors of cholinesterases, particularly for butyrylcholinesterase, which could have implications for neurological disorders (Decker, 2006).

Chemical Synthesis and Modification

- Improved Synthesis Methods : Őrfi et al. (2004) reviewed efficient synthetic methods for quinazolin-4-ones and presented novel approaches, which could be relevant for the synthesis and modification of the specified compound (Őrfi et al., 2004).

- Novel Derivative Synthesis : Yang et al. (2013) developed methods for synthesizing novel quinoline derivatives, demonstrating the potential for creating diverse derivatives of quinazolinethiones (Yang et al., 2013).

properties

IUPAC Name |

4-amino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-19-12-6-10-11(7-13(12)20-2)17-15(21)18(14(10)16)8-9-4-3-5-22-9/h3-7H,8,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHPOFVHXRCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CS3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)

![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)

![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)

![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)